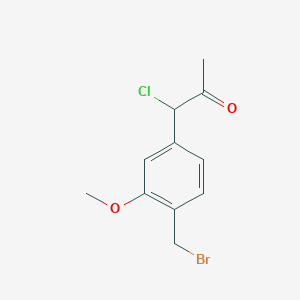

1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one

CAS No.:

Cat. No.: VC18824972

Molecular Formula: C11H12BrClO2

Molecular Weight: 291.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrClO2 |

|---|---|

| Molecular Weight | 291.57 g/mol |

| IUPAC Name | 1-[4-(bromomethyl)-3-methoxyphenyl]-1-chloropropan-2-one |

| Standard InChI | InChI=1S/C11H12BrClO2/c1-7(14)11(13)8-3-4-9(6-12)10(5-8)15-2/h3-5,11H,6H2,1-2H3 |

| Standard InChI Key | YXELNHOKVJKSQT-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)CBr)OC)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with three functional groups:

-

Bromomethyl (-CH₂Br) at the 4-position, providing electrophilic reactivity.

-

Methoxy (-OCH₃) at the 3-position, enhancing electron density via resonance effects.

-

Chloropropan-2-one (-CO-CH₂Cl) at the 1-position, introducing ketone and chloro functionalities.

This arrangement creates a polarized electron distribution, facilitating nucleophilic attacks at the bromomethyl site and electrophilic substitutions on the aromatic ring .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂BrClO₂ |

| Molecular Weight | 291.57 g/mol |

| IUPAC Name | 1-[4-(bromomethyl)-3-methoxyphenyl]-1-chloropropan-2-one |

| Canonical SMILES | COC1=C(C=CC(=C1)CBr)C(Cl)C(=O)C |

| Topological Polar Surface Area | 35.5 Ų |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Friedel-Crafts Acylation: Introduction of the propanone moiety to a methoxy-substituted benzene derivative.

-

Bromomethylation: Electrophilic substitution using bromomethylating agents (e.g., HBr/HCHO).

-

Chlorination: Reaction with chlorinating agents (e.g., SOCl₂) to install the chloro group.

A representative synthesis route:

Key Conditions:

-

Solvents: Dichloromethane (DCM) or dimethylformamide (DMF).

-

Catalysts: Lewis acids (e.g., AlCl₃) for acylation steps.

Chemical Reactivity and Functionalization

Electrophilic Reactivity

The bromomethyl group acts as a potent electrophile, participating in:

-

Nucleophilic Substitutions: Reactions with amines or thiols to form alkylated derivatives.

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings for biaryl synthesis.

Aromatic Ring Modifications

The methoxy group directs electrophiles to the ortho/para positions, enabling:

-

Nitration or sulfonation at the 2- or 5-positions.

-

Halogenation under radical conditions.

Ketone and Chloro Group Interactions

The chloropropanone moiety undergoes:

-

Knoevenagel Condensations: With active methylene compounds.

-

Reductions: Catalytic hydrogenation to yield chloro-alcohols .

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

-

Anticancer Agents: Bromomethyl groups enable covalent binding to cysteine residues in target proteins (e.g., kinase inhibitors).

-

Antibacterial Intermediates: Functionalization with sulfonamides or quinolones enhances bioactivity .

Polymer Chemistry

-

Cross-Linking Agents: Bromomethyl groups facilitate polymer network formation in epoxy resins.

Table 2: Comparative Reactivity of Analogues

| Compound | Reactivity Profile |

|---|---|

| 1-(4-Bromomethylphenyl)propan-2-one | Higher electrophilicity |

| 1-Chloro-3-methoxyphenylpropan-2-one | Reduced halogen mobility |

Future Research Directions

Unresolved Challenges

-

Stereoselective Synthesis: Developing asymmetric routes for chiral derivatives.

-

In Vivo Pharmacokinetics: Assessing absorption/distribution in biological systems.

Emerging Opportunities

-

Photoaffinity Labeling: Bromomethyl groups as probes in target identification.

-

Metal-Organic Frameworks (MOFs): Halogen-rich structures for gas storage applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume